molecular formula C15H13NO B3278536 4-(2-Hydroxy-2-phenylethyl)benzonitrile CAS No. 67962-25-8

4-(2-Hydroxy-2-phenylethyl)benzonitrile

Cat. No. B3278536
CAS RN: 67962-25-8
M. Wt: 223.27 g/mol
InChI Key: DWCFOSMLLJNOML-UHFFFAOYSA-N
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Description

“4-(2-Hydroxy-2-phenylethyl)benzonitrile” is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-(2-Hydroxy-2-phenylethyl)benzonitrile” consists of a benzonitrile group attached to a phenylethyl group with a hydroxy (OH) substituent . The exact structure can be represented by the SMILES string N#CC(C=C1)=CC=C1CCC2=CC=CC=C2O .


Physical And Chemical Properties Analysis

“4-(2-Hydroxy-2-phenylethyl)benzonitrile” is a solid substance . It has a molecular weight of 223.27 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Antidepressant Impurities : 4-(2-Hydroxy-2-phenylethyl)benzonitrile has been studied in the context of synthesizing impurities of antidepressants like citalopram. This compound emerges as a by-product during the production of citalopram, which makes it valuable for studying the quality of this antidepressant. Research has explored different synthesis methods to obtain high-purity forms of such compounds (Zhang Dao-zhen, 2010).

  • Study of Dual Fluorescence in Molecules : Investigations into molecules like 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) help understand dual fluorescence phenomena. This research provides insights into intramolecular charge-transfer states and electronic decoupling processes in similar molecules (A. Köhn & C. Hättig, 2004).

Biological and Pharmaceutical Research

  • Novel Androgen Receptor Antagonists : Compounds like 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile have been developed as nonsteroidal androgen receptor antagonists. These are used for controlling sebum and treating androgenetic alopecia. Their rapid systemic metabolism minimizes unwanted side effects (J. Li et al., 2008).

Cancer Research

  • Anticancer Compounds : A family of Iron(II)-Cyclopentadienyl compounds, including variants of benzonitrile, has shown strong activity against colorectal and triple-negative breast cancer cells. These compounds induce cell death through apoptosis and inhibit proliferation, demonstrating a potential new avenue for cancer treatment (Adhan Pilon et al., 2020).

Analytical Chemistry

  • Electrochemical Studies : Research in electrochemical mechanisms has used hydroxybenzonitriles as proton donors. This aids in understanding reduction processes in non-aqueous solutions and the role of these compounds in electrochemical reactions (R. Sokolová et al., 2012).

Material Science

  • Liquid Crystalline Properties : Studies on benzonitrile derivatives have explored their behavior as liquid crystals. This research helps understand how the molecular structure of such compounds influences their phase behavior and potential applications in materials science (Srinatha M K et al., 2022).

Environmental Science

  • Herbicidal Effectiveness : Analysis using principal component analysis has been employed to understand the herbicidal effectiveness of various hydroxy-benzonitrile derivatives. This research is crucial for developing effective herbicides with minimal environmental impact (Z. Szigeti et al., 1985).

Energy Storage

  • High Voltage Battery Additives : Compounds like 4-(Trifluoromethyl)-benzonitrile have been used as electrolyte additives in high voltage lithium-ion batteries. These additives improve the cyclic stability of the batteries, indicating their importance in the development of more efficient energy storage systems (Wenna Huang et al., 2014).

properties

IUPAC Name

4-(2-hydroxy-2-phenylethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-11-13-8-6-12(7-9-13)10-15(17)14-4-2-1-3-5-14/h1-9,15,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCFOSMLLJNOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxy-2-phenylethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Khoumeri, T Terme, P Vanelle - Synthesis, 2018 - thieme-connect.com
The first TDAE-initiated reaction between benzonitrile derivatives as substrates and substituted benzaldehydes to form substituted hydroxyethylbenzonitrile derivatives is reported. The 2…
Number of citations: 4 www.thieme-connect.com

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